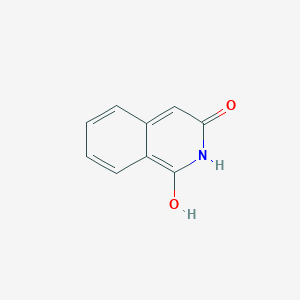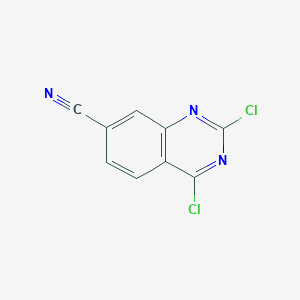
4-(1-Ethyl-1,2-dimethylpentyl)phenol
Vue d'ensemble
Description
4-(1-Ethyl-1,2-dimethylpentyl)phenol is a synthetic compound belonging to the family of phenols. It has the molecular formula C15H24O and a molecular weight of 220.35 g/mol. The structure consists of a phenol group attached to an ethyl and dimethylpentyl group. This compound is known for its potential estrogenic activity and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1,2-dimethylpentyl)phenol can be achieved through chemical synthesis routes involving appropriate starting materials and catalysts . The specific synthetic route can be designed based on the desired outcome and the availability of reagents .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis processes. These methods are optimized for efficiency and yield, ensuring the production of high-purity compounds suitable for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Ethyl-1,2-dimethylpentyl)phenol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The reaction conditions, such as temperature and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols .
Applications De Recherche Scientifique
4-(1-Ethyl-1,2-dimethylpentyl)phenol has several scientific research applications, including:
Estrogenic Activity Studies: Research has shown that certain isomers of 4-nonylphenol, including this compound, exhibit varying degrees of estrogenic activity. This highlights the endocrine-disrupting potential of these compounds.
Environmental Degradation Studies: Studies have explored the degradation of nonylphenol isomers, including this compound, by specific bacterial strains. These studies reveal insights into the biodegradation pathways and environmental fate of these compounds.
Bioaccumulation Studies: Research involving earthworms has shown the bioaccumulation of nonylphenol isomers, including this compound, in soil environments. These studies contribute to understanding the ecological impact and risk assessment of such compounds in terrestrial ecosystems.
Analytical Chemistry and Structural Analysis: Techniques like gas chromatography-tandem mass spectrometry combined with cluster analysis have been used to elucidate the structures of these isomers, aiding in the understanding of their chemical properties and activities.
Mécanisme D'action
They are active against a wide range of microorganisms, including some fungi and viruses. The molecular targets and pathways involved in these actions are typically related to the disruption of microbial cell membranes and inhibition of enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1-Ethyl-1,4-dimethylpentyl)phenol: This compound has a similar structure but with a different arrangement of the dimethylpentyl group.
4-(1,3-Dimethyl-1-ethylpentyl)phenol: Another similar compound with a different substitution pattern on the phenol ring.
Uniqueness
4-(1-Ethyl-1,2-dimethylpentyl)phenol is unique due to its specific substitution pattern, which influences its chemical properties and biological activities. The presence of the ethyl and dimethylpentyl groups contributes to its distinct estrogenic activity and environmental behavior.
Propriétés
IUPAC Name |
4-(3,4-dimethylheptan-3-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-5-7-12(3)15(4,6-2)13-8-10-14(16)11-9-13/h8-12,16H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHNJHVCYPCLCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(C)(CC)C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101339695 | |
| Record name | 4-(1-Ethyl-1,2-dimethylpentyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101339695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866790-14-9 | |
| Record name | 4-(1-Ethyl-1,2-dimethylpentyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866790149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(1-Ethyl-1,2-dimethylpentyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101339695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-ETHYL-1,2-DIMETHYLPENTYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV02QPG4YE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![alpha-[(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-3-yl)amino]benzenebutanoic acid ethyl ester](/img/new.no-structure.jpg)



![7-Oxo-7,8,9,10-tetrahydrobenzo[pqr]tetraphene-10-carboxylic acid](/img/structure/B3194822.png)
